molecular formula C10H9FN2O2 B1403085 Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate CAS No. 1313408-99-9

Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate

Cat. No. B1403085
M. Wt: 208.19 g/mol
InChI Key: YJISWZLKSURKFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate is a chemical compound with the molecular formula C10H9FN2O2 . It is a derivative of imidazo[1,2-a]pyridine, a fused bicyclic heterocycle .


Molecular Structure Analysis

The molecular structure of Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate has been determined using spectroscopic techniques . The structure was further confirmed using X-ray diffraction (XRD) and density functional theory (DFT) calculations . The results were consistent with the experimental data .


Physical And Chemical Properties Analysis

Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate is a solid at room temperature . Its molecular weight is 208.19 .

Scientific Research Applications

  • Biopolymer Modification : Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate is used in modifying chitosan, a natural biopolymer. The modification introduces ethoxycarbonyl and 3-fluoroimidazo[1,2-a]pyridine-2-carbonyl fragments into the glucosamine units of the polymer, demonstrating its utility in polymer chemistry (Levov et al., 2011).

  • Synthesis of Fused Triazines : The compound is also instrumental in synthesizing fused triazines, which are planar, angular tri-heterocycles with potential biological activity. This includes converting ethyl 3-nitroimidazo[1,2-a]pyridine-2-carboxylate to form substituted nitro carboxamidoimidazopyridines (Zamora et al., 2004).

  • Chemical Catalysis : Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate derivatives are used in catalysis, specifically in the oxidation of catechol to o-quinone. This highlights its significance in chemical reactions and potential applications in industrial processes (Saddik et al., 2012).

  • Fluorescent Properties : Derivatives of Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate show significant fluorescent properties, making them useful in creating organic fluorophores for biomarkers and photochemical sensors (Velázquez-Olvera et al., 2012).

  • Pharmaceutical Synthesis : In the pharmaceutical industry, derivatives of Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate play a critical role in the synthesis of active pharmaceutical ingredients (APIs), particularly in palladium-catalyzed Suzuki–Miyaura borylation reactions. This process is key in preparing various anti-cancer and anti-TB agents (Sanghavi et al., 2022).

  • Synthesis of Heterocyclic Compounds : The compound is utilized in the synthesis of heterocyclic compounds, specifically in the formation of novel pyrido[1′,2′:1,2]imidazo[5,4‐d]‐1,2,3‐triazinones from imidazo[1,2‐a]pyridines, showcasing its versatility in organic synthesis (Bakhite et al., 2005).

Safety And Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Future Directions

Imidazo[1,2-a]pyridine derivatives, such as Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate, have been recognized for their wide range of applications in medicinal chemistry . They exhibit diverse biological activities and pharmacological properties, such as antifungal, anti-diabetes, antiparasitic, anti-inflammatory, and anti-proliferative activity . Therefore, future research may focus on exploring new derivatives of imidazo[1,2-a]pyridine and their potential applications in drug discovery .

properties

IUPAC Name

ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O2/c1-2-15-10(14)8-6-12-9-5-7(11)3-4-13(8)9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJISWZLKSURKFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2N1C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate

Synthesis routes and methods

Procedure details

4-Fluoropyridin-2-amine (10.0 g, 48.0 mmol) was mixed with ethanol (40 mL) in a reaction flask under an atmosphere of dry nitrogen. A solution of ethyl 2-chloro-3-oxopropanoate (5% in benzene, 178 mL; commercial solution from Toronto Research Chemicals Inc.) was added. The mixture was heated to 60° C. under nitrogen for 4 hours. After allowing the mixture to cool the solvent was removed under vacuum to give a brown solid. The solid was mixed with ethyl acetate (300 mL) and sodium bicarbonate solution (75 mL) and stirred to dissolve. The phases were separated and the bicarbonate solution was extracted further with ethyl acetate (75 mL). The combined ethyl acetate extracts were dried over sodium sulfate, filtered and concentrated under vacuum to give a solid. The crude material was dissolved in ethyl acetate and passed through a short column of silica, eluting with ethyl acetate to give ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate as a white solid (13 g).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
178 mL
Type
reactant
Reaction Step Two
[Compound]
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
75 mL
Type
reactant
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate
Reactant of Route 5
Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.